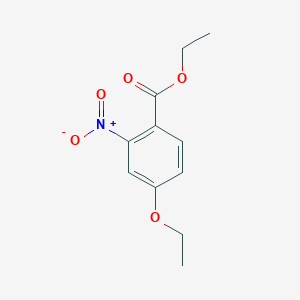

Ethyl 4-ethoxy-2-nitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

342045-81-2 |

|---|---|

Molecular Formula |

C11H13NO5 |

Molecular Weight |

239.22g/mol |

IUPAC Name |

ethyl 4-ethoxy-2-nitrobenzoate |

InChI |

InChI=1S/C11H13NO5/c1-3-16-8-5-6-9(11(13)17-4-2)10(7-8)12(14)15/h5-7H,3-4H2,1-2H3 |

InChI Key |

NGISVMHTXLYNAP-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(C=C1)C(=O)OCC)[N+](=O)[O-] |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)OCC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Ethoxy 2 Nitrobenzoate

Esterification Pathways for Benzoic Acid Derivatives

The formation of the ethyl ester from a corresponding benzoic acid precursor, such as 4-ethoxy-2-nitrobenzoic acid, is a critical step in the synthesis. This transformation is most commonly achieved through acid-catalyzed esterification.

Fischer-Speier esterification is a classical and widely used method for preparing esters by refluxing a carboxylic acid and an alcohol with an acid catalyst. wikipedia.org In the context of synthesizing Ethyl 4-ethoxy-2-nitrobenzoate, the precursor 4-ethoxy-2-nitrobenzoic acid would be reacted with an excess of ethanol (B145695).

The reaction is an equilibrium process, and its mechanism involves several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack of the alcohol (ethanol) on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water to form a protonated ester. masterorganicchemistry.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). wikipedia.orgmasterorganicchemistry.com To drive the equilibrium towards the product side and maximize the yield, a large excess of the alcohol (ethanol) is typically used, which also serves as the solvent. masterorganicchemistry.comoperachem.com Alternatively, the water produced during the reaction can be removed, for instance, by using a Dean-Stark apparatus with an azeotropic solvent like toluene. wikipedia.orgoperachem.com Reaction times can range from 1 to 10 hours at temperatures between 60–110 °C. wikipedia.org

While Fischer esterification is robust, several alternative methods have been developed to overcome its limitations, such as the need for harsh acidic conditions or long reaction times. These modern techniques often offer milder conditions, higher yields, and greater chemoselectivity.

Dehydrating Agents: A newer condensation reaction utilizes 2-methyl-6-nitrobenzoic anhydride (B1165640) in the presence of triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method allows for the synthesis of esters from nearly equimolar amounts of carboxylic acids and alcohols under mild, room-temperature conditions, achieving high yields and accommodating acid-sensitive substrates. organic-chemistry.org

Zeolite Catalysts and Irradiation: For the esterification of 4-nitrobenzoic acid with ethanol, nanoporous acid catalysts such as the hydrogen forms of natural zeolites have been employed. scirp.org The reaction can be further promoted by ultrasound or microwave irradiation, representing a more environmentally friendly, solvent-free approach. scirp.org

Dimethyl Carbonate (DMC): DMC has emerged as a green methylating agent, and its use can be extended to ethylation. Base-catalyzed esterification using catalysts like potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides a viable alternative to traditional methods, with methanol (B129727) and CO₂ as the only byproducts in methylation processes. smith.edu

Mitsunobu Reaction: Though it typically involves inversion of configuration at the alcohol's stereocenter, the Mitsunobu reaction is a powerful esterification method. A recent variation uses nitrosobenzene (B162901) and triphenylphosphine (B44618) as reagents, proceeding under very mild conditions (0 °C) to afford esters in moderate yields. acs.org

| Method | Catalyst/Reagent System | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | H₂SO₄ or p-TsOH | Low cost, simple procedure | Excess ethanol, reflux (60-110 °C) | wikipedia.org |

| Anhydride Condensation | 2-Methyl-6-nitrobenzoic anhydride / DMAP | High chemoselectivity, mild conditions | Equimolar reagents, room temperature | organic-chemistry.org |

| Zeolite Catalysis | H-form natural zeolites (e.g., H-MOR) | Heterogeneous catalyst, eco-friendly | Ultrasound or microwave irradiation | scirp.org |

| Mitsunobu Reaction | Nitrosobenzene / Triphenylphosphine | Very mild conditions, good for sensitive substrates | 0 °C in acetonitrile | acs.org |

Aromatic Substitution Reactions for Nitro Group Introduction

The introduction of the nitro (-NO₂) group onto the aromatic ring is a key step, typically achieved via electrophilic aromatic substitution. The position of nitration is governed by the directing effects of the substituents already present on the benzene (B151609) ring.

To synthesize this compound, the nitro group must be directed to the C2 position. If the starting material is ethyl 4-ethoxybenzoate, the directing effects of the two substituents must be considered. The ethoxy group (-OEt) at C4 is a strongly activating, ortho, para-directing group due to its +M (mesomeric) effect. The ethyl ester group (-COOEt) at C1 is a deactivating, meta-directing group.

The powerful activating effect of the ethoxy group dominates the directing influence. Since the para position is blocked, the ethoxy group directs incoming electrophiles to its ortho positions, which are C3 and C5. Nitration of ethyl 4-ethoxybenzoate would therefore be expected to yield primarily ethyl 4-ethoxy-3-nitrobenzoate.

Achieving the desired 2-nitro substitution requires a different synthetic strategy. A plausible route involves starting with a precursor where the desired regiochemistry is already established or favored, such as 4-hydroxy-2-nitrobenzoic acid, which can then be subjected to etherification and esterification. Another approach is the nitration of 4-chlorobenzoic acid to yield 4-chloro-2-nitrobenzoic acid, followed by subsequent nucleophilic aromatic substitution of the chloro group with ethoxide and esterification. chemicalbook.com

Regardless of the specific precursor, controlling the conditions of the nitration reaction is crucial for maximizing the yield of the desired isomer and minimizing the formation of byproducts from over-nitration or alternative substitution patterns.

Nitrating Agent: The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid". Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Temperature Control: Aromatic nitration is a highly exothermic reaction. Maintaining a low temperature, typically between 0°C and 5°C, is critical to control the reaction rate, prevent thermal runaway, and improve the regioselectivity. vulcanchem.com

Acid Ratio and Concentration: The ratio of sulfuric acid to nitric acid (N/S) and their concentrations influence the reaction rate and selectivity. Optimizing this ratio can be crucial for achieving high conversion of the starting material. soton.ac.uk

Continuous Flow Technology: Modern approaches utilize continuous flow microreactors for nitration. soton.ac.uk This technology offers superior control over reaction parameters like temperature and mixing, enhancing safety and often improving yield and selectivity compared to conventional batch reactors. soton.ac.uk

| Parameter | Condition/Method | Purpose | Reference |

|---|---|---|---|

| Reagent | Mixed Acid (HNO₃/H₂SO₄) | Generates the active electrophile (NO₂⁺) | |

| Temperature | Low (e.g., 0–5 °C) | Controls exothermicity, improves selectivity, prevents over-nitration | vulcanchem.com |

| Acid Ratio (N/S) | Optimized for specific substrate | Maximizes conversion and selectivity | soton.ac.uk |

| Reaction Technology | Continuous flow microreactor | Enhances safety, process control, and space-time yield | soton.ac.uk |

Etherification Processes for Ethoxy Group Incorporation

The introduction of the ethoxy group is typically accomplished by forming an ether bond with a hydroxyl-substituted precursor, such as ethyl 4-hydroxy-2-nitrobenzoate.

The Williamson ether synthesis is the traditional and most common method for this transformation. It involves the reaction of a deprotonated alcohol (an alkoxide) with a suitable organohalide. In this case, a phenolic precursor like ethyl 4-hydroxy-2-nitrobenzoate would first be deprotonated with a base to form a more nucleophilic phenoxide. This phenoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with an ethylating agent.

Precursor: A hydroxyl-substituted aromatic ring (e.g., ethyl 4-hydroxy-2-nitrobenzoate).

Base: A suitable base is used to deprotonate the phenolic hydroxyl group. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Ethylating Agent: An electrophilic source of an ethyl group is required. Ethyl bromide (EtBr) or diethyl sulfate (B86663) ((Et)₂SO₄) are frequently used.

Solvent: An anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is typically used to facilitate the reaction.

An innovative, catalyst-free alternative for etherification has been reported involving light-enabled denitrative etherification. researchgate.net This method allows for the conversion of a nitroarene, such as a dinitro- or nitrobenzonitrile derivative, directly into an ethoxy-substituted arene. The reaction proceeds at room temperature under irradiation from white LED light, using an alcohol as the ethoxide source in the presence of a base like NaOH. researchgate.net This approach represents a significant advancement in green chemistry by avoiding metal catalysts and harsh conditions.

Williamson Ether Synthesis and Related Approaches

The Williamson ether synthesis is a robust and widely utilized method for preparing ethers, including aryl alkyl ethers like this compound. masterorganicchemistry.comwikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwikipedia.org In the context of synthesizing the target compound, this methodology involves the reaction of an ethyl 4-hydroxy-2-nitrobenzoate salt (a phenoxide) with an ethylating agent.

The first step is the deprotonation of the phenolic hydroxyl group of ethyl 4-hydroxy-2-nitrobenzoate using a suitable base to form a more nucleophilic phenoxide ion. Common bases for this transformation include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). youtube.com The resulting phenoxide then acts as a nucleophile, attacking the electrophilic ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate (Et₂SO₄), to displace the halide or sulfate leaving group and form the desired ether linkage.

To enhance reaction rates and efficiency, particularly in biphasic systems, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can be employed. youtube.comnumberanalytics.com This catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the ethylating agent resides.

| Parameter | Condition | Purpose | Reference |

| Precursor | Ethyl 4-hydroxy-2-nitrobenzoate | Source of the aromatic scaffold and nucleophile | |

| Base | K₂CO₃, NaOH, NaH | Deprotonates the phenolic -OH to form a potent nucleophile | youtube.com |

| Ethylating Agent | Ethyl bromide, Ethyl iodide, Diethyl sulfate | Provides the ethyl group for the ether linkage | masterorganicchemistry.com |

| Solvent | Acetone, Dimethylformamide (DMF) | Provides a medium for the reaction | researchgate.net |

| Catalyst (Optional) | Tetrabutylammonium bromide (Phase-Transfer Catalyst) | Improves reaction rate in heterogeneous mixtures | numberanalytics.com |

| Temperature | Room Temperature to Reflux | Controls reaction rate | researchgate.net |

Alkylation of Phenolic Precursors

The alkylation of phenolic precursors is a fundamental method for forming aryl ethers and is the cornerstone for synthesizing this compound. The most direct phenolic precursor is ethyl 4-hydroxy-2-nitrobenzoate. The alkylation of this intermediate is effectively a Williamson ether synthesis.

The process involves treating ethyl 4-hydroxy-2-nitrobenzoate with an ethyl halide (e.g., ethyl bromide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net The base deprotonates the phenol (B47542), and the resulting phenoxide undergoes an SN2 reaction with the ethyl halide.

An alternative to the Williamson synthesis is the Mitsunobu reaction, which can also achieve the alkylation of phenolic hydroxyl groups. This reaction typically uses a phosphine (B1218219) reagent, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by an external nucleophile, or in this case, to facilitate reaction with ethanol. However, for simple etherifications like this, the Williamson method is generally more common and atom-economical.

Convergent and Linear Synthesis Strategies

The assembly of a molecule with multiple functional groups like this compound can be approached through different strategic plans, primarily linear and convergent syntheses.

A linear synthesis involves the sequential modification of a single starting material through a series of reactions until the final product is formed. This is the most straightforward and logical approach for this target molecule.

A convergent synthesis , in contrast, involves preparing different fragments of the molecule separately and then combining them in the final steps. While often more efficient for highly complex molecules, a convergent approach is less practical for a relatively small structure like this compound.

Stepwise Functionalization of Aromatic Scaffolds

A linear synthetic route is the most practical method for preparing this compound. The key is the specific sequence of reactions—esterification, nitration, and etherification—to ensure the correct arrangement of substituents on the benzene ring. A highly plausible route begins with a commercially available precursor, 4-hydroxy-2-nitrobenzoic acid .

The proposed linear sequence is as follows:

Esterification: The carboxylic acid group of 4-hydroxy-2-nitrobenzoic acid is converted to an ethyl ester. This is typically achieved through Fischer esterification, reacting the acid with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or by using reagents like thionyl chloride (SOCl₂) followed by ethanol. This step yields the key intermediate, ethyl 4-hydroxy-2-nitrobenzoate .

Etherification: The phenolic hydroxyl group of ethyl 4-hydroxy-2-nitrobenzoate is then alkylated to form the ethoxy group. This is accomplished using the Williamson ether synthesis as described previously (Section 2.3.1), reacting the phenol with an ethylating agent in the presence of a base to give the final product, This compound .

An alternative linear route could involve etherification prior to esterification.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods, and the synthesis of this compound can be adapted to incorporate such principles.

Application of Ultrasound-Assisted Reactions

Ultrasound irradiation has emerged as a valuable green chemistry tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and milder conditions. numberanalytics.comresearchgate.net This technique, known as sonochemistry, enhances mass transfer and mixing in heterogeneous systems through acoustic cavitation.

Both key steps in the proposed synthesis of this compound can benefit from ultrasound assistance:

Ultrasound-Assisted Esterification: Studies on the esterification of similar compounds, such as 4-nitrobenzoic acid, have shown that ultrasound irradiation (e.g., 37 kHz) can significantly enhance the reaction rate. scirp.org Applying this to the esterification of 4-hydroxy-2-nitrobenzoic acid could reduce the need for prolonged heating and large excesses of solvent.

Ultrasound-Assisted Williamson Ether Synthesis: The Williamson ether synthesis, especially when run under phase-transfer conditions, can be accelerated by ultrasound. numberanalytics.comrsc.org The intense mixing created by sonication improves the contact between the aqueous phenoxide solution and the organic phase containing the alkyl halide, potentially eliminating the need for a phase-transfer catalyst and reducing reaction times. rsc.org

| Reaction Step | Green Alternative | Benefit | Reference |

| Esterification | Ultrasound-assisted Fischer esterification | Faster reaction, milder conditions, reduced energy consumption. | scirp.org |

| Etherification | Ultrasound-assisted Williamson ether synthesis | Higher yields, shorter reaction times, potential to eliminate phase-transfer catalyst. | numberanalytics.comrsc.org |

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in chemical synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. simsonpharma.com The primary mechanism involves the efficient heating of materials through dielectric loss, which depends on the ability of a substance to absorb microwave energy and convert it into heat. evitachem.com

While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the available literature, the well-documented synthesis of the closely related compound, Ethyl 4-nitrobenzoate (B1230335), offers a valuable model. The esterification of 4-nitrobenzoic acid with ethanol has been successfully carried out under microwave irradiation. scirp.org In a typical procedure, 4-nitrobenzoic acid is reacted with ethanol, and the mixture is subjected to microwave irradiation at a specific power and for a short duration.

This method is notable for being environmentally friendly as it can often be performed without a solvent. The application of microwaves in synergy with ultradispersed zeolite catalysts has also been shown to have a synergistic effect, increasing the reaction rate and yield.

Table 1: Microwave-Assisted Synthesis of Ethyl 4-nitrobenzoate from 4-nitrobenzoic acid and Ethanol

| Parameter | Value |

| Microwave Frequency | 2450 MHz |

| Microwave Power | 300 W |

| Reaction Time | 2 hours |

| Reactants | 4-nitrobenzoic acid, Ethanol |

| Atmosphere | Argon |

| Conversion of 4-nitrobenzoic acid | up to 70% |

| Yield of Ethyl 4-nitrobenzoate | up to 67% |

This table presents data for the synthesis of Ethyl 4-nitrobenzoate, a structural analog of this compound, to illustrate the potential of microwave-assisted synthesis.

Given these findings, it is highly probable that the esterification of 4-ethoxy-2-nitrobenzoic acid with ethanol could be significantly enhanced by employing microwave irradiation, likely leading to a rapid and efficient synthesis of this compound.

Heterogeneous Catalysis with Zeolite-Based Systems

Heterogeneous catalysis using zeolites is a cornerstone of green chemistry, offering advantages such as catalyst reusability, ease of product separation, and high selectivity. Zeolites are crystalline aluminosilicates with a well-defined porous structure, and their acidic properties can be tailored for various catalytic applications, including esterification.

In these studies, various hydrogen forms of natural zeolites, such as H-CL, H-MOR, H-HEU-M, and H-PHI, have been employed as solid acid catalysts. The research highlights that the catalytic activity is influenced by the particle size of the zeolite, with ultradispersed crystallites (290 - 480 nm) showing higher conversion rates and yields compared to micrometric crystallites. This "size effect" is attributed to the increased surface area and accessibility of active sites in the smaller particles.

The reaction is typically carried out by heating a mixture of the carboxylic acid, ethanol, and the zeolite catalyst under an inert atmosphere. scirp.org

Table 2: Heterogeneous Catalysis with Zeolite-Based Systems for the Synthesis of Ethyl 4-nitrobenzoate

| Catalyst | Catalyst Particle Size | 4-nitrobenzoic acid Conversion (%) | Ethyl 4-nitrobenzoate Yield (%) | Selectivity (%) |

| H-MOR (micrometric) | 4.8 - 7.0 µm | ~45-49 | ~40 | >90 |

| H-HEU-M (micrometric) | 4.8 - 7.0 µm | ~45-49 | ~40 | >90 |

| H-MOR (ultradispersed) | 290 - 480 nm | ~70 | ~67 | >90 |

| H-HEU-M (ultradispersed) | 290 - 480 nm | ~70 | ~67 | >90 |

This table showcases data for the synthesis of Ethyl 4-nitrobenzoate, an analog of this compound, demonstrating the potential efficacy of zeolite-based catalysts.

Furthermore, a synergistic effect is observed when heterogeneous catalysis with zeolites is combined with microwave irradiation, leading to even higher conversions and yields. Based on these findings, it is reasonable to expect that the use of acidic zeolites, particularly in their ultradispersed form, would be an effective and environmentally benign method for the synthesis of this compound from its corresponding carboxylic acid.

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Ethoxy 2 Nitrobenzoate

Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing substituent that significantly influences the chemical properties of the aromatic ring and is itself a site of important chemical transformations.

Reduction Pathways and Transformations (e.g., to Amino Group)

The most prominent reaction of the nitro group on an aromatic ring is its reduction to an amino group (-NH₂). This transformation is a cornerstone of synthetic chemistry, providing a route to aromatic amines which are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals. The reduction of nitroarenes can proceed through various pathways, often involving nitroso and hydroxylamine (B1172632) intermediates. almacgroup.com

Catalytic hydrogenation is a widely employed method for this reduction due to its efficiency and clean reaction profile. Common catalysts include palladium on carbon (Pd/C), platinum, or nickel. google.com The reaction is typically carried out under a hydrogen atmosphere. For instance, the reduction of ethyl p-nitrobenzoate has been successfully achieved using Pd/Sibunit catalysts, demonstrating high efficiency. researchgate.net Another method involves the use of reducing metals in an acidic medium, such as tin and hydrochloric acid or stannous chloride. google.com A process for a structurally similar compound, ethyl 4,5-bis-(2-methoxyethoxy)-2-nitrobenzoate, utilizes stannous chloride for the nitro group reduction. google.com Furthermore, reactions using indium powder in aqueous ethanol (B145695) with ammonium (B1175870) chloride have also proven effective for reducing ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810) in high yield. orgsyn.org

The general mechanism for the catalytic hydrogenation of a nitroaromatic compound to an aniline (B41778) is believed to occur via one of two main pathways. One path involves the direct, stepwise addition of hydrogen, proceeding through nitroso and hydroxylamine intermediates. almacgroup.com The alternative "condensation" pathway involves a reaction between the nitroso and hydroxylamine intermediates to form an azoxy derivative, which is then successively reduced to azo, hydrazo, and finally the amino compounds. almacgroup.com Studies on the hydrogenation of ethyl 4-nitrobenzoic acid on palladium catalysts suggest the reaction proceeds directly without the accumulation of intermediate products. orientjchem.org

Table 1: Selected Methods for the Reduction of Aromatic Nitro Esters

| Reducing Agent/Catalyst | Substrate Example | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Indium powder, NH₄Cl | Ethyl 4-nitrobenzoate | Ethanol/Water, Reflux | Ethyl 4-aminobenzoate | 90% | orgsyn.org |

| Pd/C, H₂ | Methyl 4-methyl-3,5-dinitrobenzoate | Ethanol, 50 psi H₂ | Methyl 3-amino-4-methyl-5-nitrobenzoate | 90% | |

| Stannous chloride | Ethyl 4,5-bis-(2-methoxyethoxy)-2-nitrobenzoate | Organic solvent | Ethyl 2-amino-4,5-bis-(2-methoxyethoxy)benzoate | Not specified | google.com |

| Iron powder, Acetic acid | Methyl 4-methyl-3,5-dinitrobenzoate | Acetic acid, Ambient temp. | Methyl 3-amino-4-methyl-5-nitrobenzoate | 91.6% |

Role in Electron-Withdrawing Effects on the Aromatic Ring

The nitro group is one of the most powerful electron-withdrawing groups encountered in organic chemistry. aiinmr.com Its effect stems from two primary mechanisms: the inductive effect and the resonance effect. minia.edu.eglibretexts.org

Inductive Effect: The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, pulling electron density away from the aromatic ring through the sigma bond framework. minia.edu.eg

Resonance Effect: The nitro group can delocalize the π-electrons of the benzene (B151609) ring onto its oxygen atoms. minia.edu.eg This places a positive charge within the ring, particularly at the ortho and para positions, further decreasing the ring's electron density.

Table 2: Electronic Effects of Substituents on the Aromatic Ring

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

|---|---|---|---|

| Nitro (-NO₂) | Strongly withdrawing | Strongly withdrawing | Strongly deactivating |

| Ethoxy (-OCH₂CH₃) | Withdrawing | Strongly donating | Activating |

| Ethyl Carboxylate (-COOCH₂CH₃) | Withdrawing | Withdrawing | Deactivating |

Reactivity of the Ester Functionality

The ethyl ester group (-COOCH₂CH₃) is a derivative of a carboxylic acid and undergoes characteristic reactions at the carbonyl carbon, most notably nucleophilic acyl substitution.

Hydrolysis Kinetics and Mechanisms

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. The reaction can be catalyzed by either acid or base. wikipedia.org

Base-Catalyzed Hydrolysis (Saponification): This is an effectively irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). wikipedia.orgmasterorganicchemistry.com The mechanism is a nucleophilic acyl substitution, designated as BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). ucalgary.canih.gov

Step 1: The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. ucalgary.ca

Step 2: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. ucalgary.cabyjus.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction that requires a catalytic amount of a strong acid. wikipedia.org The mechanism is the reverse of Fischer esterification. youtube.com An excess of water is used to shift the equilibrium towards the carboxylic acid and alcohol products. wikipedia.org

The kinetics of ester hydrolysis are influenced by the electronic and steric nature of the substituents on both the acyl and alcohol portions of the ester. Electron-withdrawing groups on the acyl portion, like the nitro group in Ethyl 4-ethoxy-2-nitrobenzoate, make the carbonyl carbon more electrophilic and generally increase the rate of hydrolysis. cas.cz

Table 3: General Mechanisms of Ester Hydrolysis

| Condition | Catalyst/Reagent | Key Features | Mechanism Type |

|---|---|---|---|

| Basic | Stoichiometric NaOH or KOH | Irreversible; forms carboxylate salt | BAC2 (Nucleophilic Acyl Substitution) |

| Acidic | Catalytic H₂SO₄ or HCl | Reversible; equilibrium process | AAC2 (Reverse of Fischer Esterification) |

Transesterification Reactions and Equilibrium Studies

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is also typically catalyzed by an acid or a base. For this compound, reaction with a different alcohol (R'-OH) would lead to the formation of a new ester (Alkyl 4-ethoxy-2-nitrobenzoate) and ethanol.

The reaction is an equilibrium process. To drive the reaction to completion, it is common to use a large excess of the reactant alcohol or to remove one of the products (often the more volatile alcohol, in this case, ethanol) from the reaction mixture as it forms. Enzymes, such as lipases, can also be used to catalyze transesterification reactions under mild conditions, as has been demonstrated for related nitrobenzoate esters. mdpi.comrsc.org

Formation of Amides and Other Carboxylic Acid Derivatives

The ester group can be converted to an amide through a reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, is a nucleophilic acyl substitution. However, the aminolysis of esters is generally a slow reaction because amines are less nucleophilic than hydroxide ions, and the alkoxide leaving group is more basic than the reactant amine. google.com

To facilitate the reaction, it is often necessary to use elevated temperatures, high pressures, or a catalyst. google.com For example, sodium methoxide (B1231860) has been used as a catalyst for the reaction of methyl 3-nitrobenzoate with ammonia. google.com Alternatively, the carboxylic acid can be activated using a coupling reagent. While this is typically done starting from the carboxylic acid itself, some methods exist for the direct conversion of esters. luxembourg-bio.com For instance, biocatalysts like acyltransferase from Mycobacterium smegmatis have been shown to efficiently catalyze amide formation from a vinyl 4-nitrobenzoate acyl donor. mdpi.com

Reactivity of the Ethoxy Group

Cleavage of the ethoxy group, an ether linkage, typically requires harsh reaction conditions. Acid-catalyzed cleavage, often with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), can proceed via a nucleophilic substitution mechanism where the ether oxygen is protonated, followed by attack of the halide ion on the ethyl group.

Decarboxylation, the removal of the carboxyl group, is not a typical reaction for the ethoxy group itself. However, under certain conditions, the entire ester functional group (ethyl...benzoate) can be hydrolyzed to a carboxylic acid, which could then potentially undergo decarboxylation, although this is generally difficult for aromatic carboxylic acids unless activated by other functional groups.

Photolytic cleavage has been observed in related nitrophenyl ethyl ethers. For instance, studies on 1-(2-nitrophenyl)ethyl ethers have shown that flash photolysis can lead to the formation of a hemiacetal intermediate, with the breakdown of this intermediate being the rate-limiting step for product release. researchgate.net

Further alkylation or functionalization of the ethoxy group is generally not a facile process. The ether oxygen is relatively unreactive towards electrophiles due to its stable bond with the aromatic ring and the ethyl group. While O-alkylation of phenols is a common reaction, the ethoxy group in this compound is already an ether and does not possess an acidic proton, making further alkylation challenging under standard conditions. Any attempts at functionalization would likely require specialized reagents or catalysts and may be complicated by competing reactions on the more reactive sites of the molecule, such as the aromatic ring or the nitro group.

Aromatic Ring Reactivity

The reactivity of the benzene ring in this compound is significantly influenced by the three substituents: the nitro group (-NO2), the ethoxy group (-OCH2CH3), and the ethyl ester group (-COOCH2CH3). The interplay between these groups dictates the pathways for both nucleophilic and electrophilic aromatic substitution.

The presence of a strong electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this mechanism, a nucleophile attacks the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. libretexts.org The reaction is accelerated when electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.com

In this compound, the nitro group strongly activates the ring for SNAr. A potential leaving group would be a halide if present on the ring. Given the current structure, a nucleophile could potentially attack a carbon atom bearing one of the substituents, although displacement of an ethoxy or ester group is less common than displacement of a halide. The reaction is favored in polar aprotic solvents. vulcanchem.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

| Factor | Influence on SNAr | Rationale |

|---|---|---|

| Nitro Group | Strongly Activating | Stabilizes the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.comlibretexts.org |

| Leaving Group | Rate Determining | The stability of the leaving group anion affects the reaction rate. |

| Solvent | Significant | Polar aprotic solvents (e.g., DMF, DMSO) are preferred as they solvate the cation of the nucleophile but not the anion, increasing its nucleophilicity. |

| Nucleophile | Drives the reaction | Strong nucleophiles are required to attack the electron-deficient ring. |

Electrophilic aromatic substitution (EAS) on the ring of this compound is significantly disfavored due to the presence of the strongly deactivating nitro group and the deactivating ethyl ester group. msu.eduquora.com Both groups withdraw electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgyoutube.com The nitro group, in particular, can decrease the reactivity of the ring by a factor of more than 10 million compared to benzene. libretexts.org

Friedel-Crafts reactions, such as alkylation and acylation, are generally not successful on strongly deactivated rings like nitrobenzene (B124822). quora.comlibretexts.orgmsu.edu Therefore, attempting these reactions on this compound would likely result in no reaction. msu.edumsu.edu

The regioselectivity of any potential substitution reaction is governed by the directing effects of the existing substituents. These effects are a combination of inductive and resonance effects.

Ethoxy Group (-OCH2CH3): This is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org The lone pairs on the oxygen atom can stabilize the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.

Nitro Group (-NO2): This is a strongly deactivating group and a meta-director. msu.edulibretexts.org It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion intermediate, particularly when the attack is at the ortho and para positions. msu.edu

Ethyl Ester Group (-COOCH2CH3): This is a deactivating group and a meta-director. Similar to the nitro group, it withdraws electron density from the ring.

In the case of this compound, the positions on the ring are influenced as follows:

The position ortho to the ethoxy group (C3) and ortho to the nitro group is sterically hindered and electronically deactivated by the adjacent nitro group.

The position meta to the ethoxy group (C5) is also meta to the nitro group and ortho to the ester group.

The position ortho to the ethoxy group (C5) is also meta to the nitro group.

Given the powerful deactivating nature of the nitro and ester groups, electrophilic substitution is highly unlikely. msu.eduquora.com If a reaction were to occur under extremely forcing conditions, the directing effects would be in conflict. The activating ethoxy group would direct ortho and para (the para position is already substituted), while the deactivating groups would direct meta. The outcome would be difficult to predict and likely result in a mixture of products.

For nucleophilic aromatic substitution, the nitro group's strong electron-withdrawing effect is the dominant factor, activating the ring for attack, particularly at the positions ortho and para to it. masterorganicchemistry.comlibretexts.org

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence | Reactivity Effect |

|---|---|---|---|

| -OCH2CH3 (Ethoxy) | Electron-donating (resonance), Electron-withdrawing (inductive) | ortho, para | Activating |

| -NO2 (Nitro) | Electron-withdrawing (resonance and inductive) | meta | Strongly Deactivating msu.edulibretexts.org |

| -COOCH2CH3 (Ethyl Ester) | Electron-withdrawing (resonance and inductive) | meta | Deactivating |

Advanced mechanistic studies are crucial for understanding the reactivity of complex organic molecules like this compound. By employing a combination of experimental and theoretical techniques, chemists can map out reaction pathways, characterize fleeting intermediates, and analyze the energetic landscapes of chemical transformations. This section delves into the sophisticated methods used to elucidate the reaction mechanisms involving this nitroaromatic ester.

**3.5. Advanced Mechanistic Elucidation Studies

The intricate nature of reactions involving substituted nitroaromatics necessitates advanced analytical and computational methods to understand their behavior at a molecular level. These studies provide deep insights into the factors governing reaction rates, selectivity, and the formation of products.

The reactivity of this compound is largely dictated by its two primary functional groups: the nitro group and the ester group, attached to a substituted benzene ring. The reduction of the nitro group is a common and mechanistically rich transformation. This process does not occur in a single step but proceeds through a series of intermediates. libretexts.org

The generally accepted pathway for the reduction of a nitroarene (ArNO₂) to the corresponding amine (ArNH₂) involves the sequential addition of electron pairs and protons. Key intermediates in this process have been identified through various studies, including those on model compounds like nitrobenzene. The typical sequence involves the formation of a nitroso compound (Ar-N=O) followed by a hydroxylamine derivative (Ar-NHOH), which is then further reduced to the amine. libretexts.orgunimi.it

In catalytic hydrogenation, for instance, using a platinum catalyst, the proposed mechanistic pathway involves several distinct surface-adsorbed intermediates. A Density Functional Theory (DFT) study on nitrobenzene reduction identified the following sequence of intermediates on a Pt(111) surface lboro.ac.uk:

C₆H₅NOOH*

C₆H₅N(OH)₂*

C₆H₅NOH* (a nitroso intermediate analog)

C₆H₅NHOH* (a hydroxylamine intermediate)

C₆H₅NH*

In other catalytic systems, different intermediates may be crucial. For example, in certain nickel-catalyzed reductive coupling reactions of nitroarenes, a highly reactive Ni(II) nitrene intermediate has been proposed. rsc.org Under alkaline conditions, base-induced reactions between the nitroso and hydroxylamine intermediates can also occur, leading to bimolecular products such as azoxy, azo, and hydrazo compounds. libretexts.org For this compound, these findings imply that reactions targeting the nitro group will likely proceed through analogous nitroso and hydroxylamine intermediates, the stability and reactivity of which are modulated by the ethoxy and ethyl ester substituents on the aromatic ring.

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the transition state of a reaction's rate-determining step. wikipedia.orglibretexts.org By replacing an atom with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H), subtle changes in reaction rates can be measured, providing information about bond breaking or formation at that position in the transition state. wikipedia.org

While specific KIE studies on this compound are not prominently documented, analysis of related systems provides significant insight. For instance, in nucleophilic aromatic substitution (SₙAr) reactions, a common pathway for nitroaromatics, KIEs can elucidate the mechanism. A study of the reaction between Z-thiophenyl 4-nitrobenzoates and various pyridines revealed curved Brønsted plots. acs.org This curvature indicates a change in the rate-determining step: for weakly basic pyridines, the breakdown of the tetrahedral Meisenheimer intermediate is rate-limiting, while for strongly basic pyridines, the initial formation of the intermediate becomes the slow step. acs.org

Furthermore, Hammett-type kinetic studies offer another avenue for transition state analysis by correlating reaction rates with the electronic properties of substituents. In a study on the catalytic reduction of various substituted nitroarenes, a positive Hammett correlation (ρ ≈ +0.9) was observed. mdpi.com This positive value signifies that electron-withdrawing substituents accelerate the reaction, which suggests a buildup of negative charge in the transition state of the rate-determining step. mdpi.com This is consistent with a mechanism where nucleophilic attack or electron transfer to the nitroaromatic ring is a key kinetic event.

| Substituent (X) | σ (Hammett Constant) | Relative Rate (kₓ/kₕ) |

| 4-COOMe | 0.45 | 25.0 |

| 3-CN | 0.56 | 6.0 |

| 4-Br | 0.23 | 4.5 |

| 4-Cl | 0.23 | 1.4 |

| H | 0.00 | 1.0 |

| 4-Me | -0.17 | 0.9 |

| 4-MeO | -0.27 | 0.7 |

| 3-NH₂ | -0.16 | 0.2 |

Table 1: Hammett-type kinetic data for the reduction of substituted nitroarenes, showing the effect of electron-withdrawing and electron-donating groups on the relative reaction rate. Data sourced from a study on Ag-catalyzed reduction. mdpi.com

These examples demonstrate how kinetic analyses of related nitrobenzoate systems can be used to infer the nature of the transition state for reactions involving this compound, predicting how changes in reactants or conditions will influence reaction rates and mechanisms.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping out the potential energy surfaces of complex reactions. These theoretical studies can identify stable intermediates and transition states, calculate activation energy barriers, and provide a detailed, atomistic picture of the reaction pathway. rajpub.com

| Reaction Step | Activation Energy (eV) |

| C₆H₅NO₂* → C₆H₅NOOH | 0.75 |

| C₆H₅NOOH → C₆H₅N(OH)₂ | 0.46 |

| C₆H₅N(OH)₂ → C₆H₅NOH* + H₂O | 0.45 |

| C₆H₅NOH* → C₆H₅NHOH | 0.23 |

| C₆H₅NHOH → C₆H₅NH* + H₂O | 0.73 |

| C₆H₅NH* → C₆H₅NH₂* | 0.25 |

Table 2: Calculated activation energy barriers for the elementary steps in the reduction of nitrobenzene on a Pt(111) surface, as determined by DFT calculations. lboro.ac.uk

Other computational studies have explored different reaction types. A theoretical study of the electrophilic chlorination of nitrobenzene successfully located six stationary points on the potential energy surface, including the key Wheland intermediate, confirming that its stability governs the observed meta-selectivity of the reaction. rajpub.com Similarly, computational models have been used to correlate the reduction potentials of para-substituted nitrobenzenes with their electronic properties, demonstrating that the electron-donating or -withdrawing nature of the substituent directly influences the ease of reduction. nih.gov These modeling approaches are directly applicable to this compound to predict its behavior in various transformations, from catalytic reduction to electrophilic substitution.

Advanced Spectroscopic Characterization and Structural Elucidation for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural assignment and verification of ethyl 4-ethoxy-2-nitrobenzoate. The chemical shifts (δ), multiplicities, and coupling constants (J) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each proton and carbon atom within the molecular structure.

The purity of a sample can also be assessed using NMR. Quantitative NMR (qNMR) spectroscopy, for instance, allows for the determination of the assay "as is," which is the purity of the substance in its natural state. seishin-syoji.co.jp High-performance liquid chromatography (HPLC) is another method that can be used to analyze the compound. sielc.com

¹H NMR Spectral Data:

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the aromatic protons and the protons of the two ethoxy groups. The integration of these signals confirms the number of protons in each environment.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m | - |

| -OCH₂CH₃ (ester) | ~4.4 | q | ~7.1 |

| -OCH₂CH₃ (ether) | ~4.1 | q | ~7.0 |

| -OCH₂CH₃ (ester) | ~1.4 | t | ~7.1 |

¹³C NMR Spectral Data:

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic).

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | ~165 |

| Aromatic C-O | ~160 |

| Aromatic C-NO₂ | ~149 |

| Aromatic C-H | 110 - 135 |

| Aromatic C-COOR | ~125 |

| -OCH₂CH₃ (ester) | ~62 |

| -OCH₂CH₃ (ether) | ~64 |

| -OCH₂CH₃ (ester) | ~14 |

For more complex molecules or to definitively confirm assignments, two-dimensional (2D) NMR techniques are employed. rsc.org These experiments provide correlation data between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between coupled protons, typically those on adjacent carbon atoms. mnstate.eduyoutube.com It is instrumental in tracing out the spin systems within the molecule, for instance, confirming the connectivity within the ethyl groups and identifying neighboring protons on the aromatic ring. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. youtube.com It allows for the direct assignment of a carbon resonance based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comemerypharma.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. emerypharma.com For example, the protons of the ethyl ester group would show a correlation to the carbonyl carbon, and the aromatic protons would show correlations to various carbons in the ring, confirming the substitution pattern.

Variable temperature (VT) NMR studies can provide insights into dynamic processes occurring within the molecule, such as the rotation of substituents or conformational changes. rsc.orgresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, dynamic processes may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature increases, these signals may broaden and eventually coalesce into a single averaged signal. Analysis of this data can provide thermodynamic parameters for the conformational changes. researchgate.net

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. ualberta.ca These techniques are particularly useful for identifying the presence of specific functional groups. liverpool.ac.uk

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to its functional groups.

Carbonyl (C=O) Stretch: A strong absorption band characteristic of the ester carbonyl group is expected in the IR spectrum, typically in the region of 1720-1740 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the aromatic ring.

Nitro (NO₂) Group Stretches: The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch, usually found around 1520-1560 cm⁻¹, and a symmetric stretch, typically appearing in the 1345-1385 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations of the ester and ether linkages will appear in the fingerprint region of the IR spectrum, generally between 1000 and 1300 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Interactive Table: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | 1720 - 1740 |

| Nitro NO₂ | Asymmetric Stretch | 1520 - 1560 |

| Nitro NO₂ | Symmetric Stretch | 1345 - 1385 |

| Ether/Ester C-O | Stretch | 1000 - 1300 |

| Aromatic C=C | Stretch | 1450 - 1600 |

While this compound does not possess a high degree of symmetry, analysis of its vibrational modes can still provide conformational information. The number of observed IR and Raman active bands can be compared with theoretical predictions for different possible conformations. researchgate.netmkjc.in Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and intensities for different conformers. researchgate.net By comparing the calculated spectra with the experimental data, it may be possible to determine the most stable conformation of the molecule in the solid state or in solution.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Elucidation of Fragmentation Pathways

In mass spectrometry, particularly under electron ionization (EI), a molecule undergoes fragmentation into smaller, characteristic charged species. The analysis of these fragments provides a "fingerprint" that helps to piece together the original molecular structure. While specific experimental fragmentation data for this compound is not extensively published, a theoretical pathway can be proposed based on the known fragmentation patterns of related aromatic esters and nitro compounds. researchgate.net

The molecular ion [M]•+ would be observed at an m/z corresponding to the molecular weight of the compound (239.08 g/mol ). Key fragmentation steps would likely include:

Loss of the Ethoxy Radical: Cleavage of the ester's C-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to the formation of a stable acylium ion.

Loss of Ethylene (B1197577): A common rearrangement (McLafferty rearrangement if a gamma-hydrogen is available, or simple elimination) can lead to the expulsion of a neutral ethylene molecule (C₂H₄, 28 Da) from the ethyl ester group, resulting in a carboxylic acid fragment ion.

Cleavage of the 4-Ethoxy Group: The ether linkage at the 4-position can also fragment, typically through the loss of an ethylene molecule (28 Da) to form a phenol (B47542) derivative or the loss of an ethoxy radical (45 Da).

Nitro Group Fragmentation: The nitro group can fragment through the loss of •NO (30 Da) or •NO₂ (46 Da), which are characteristic cleavages for nitroaromatic compounds.

A plausible fragmentation pattern is detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Initial Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Resulting Fragment Ion (m/z) | Fragment Identity |

|---|---|---|---|---|

| 239 | C₂H₅O• | 45 | 194 | 4-ethoxy-2-nitrobenzoyl cation |

| 239 | C₂H₄ | 28 | 211 | [M - ethylene]•+ from ester |

| 239 | NO₂• | 46 | 193 | [M - nitro]•+ |

| 211 | C₂H₄ | 28 | 183 | [M - 2x ethylene]•+ |

Accurate Mass Determination for Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements of the parent ion, often to four or five decimal places. This accuracy is sufficient to distinguish between molecules that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₁H₁₃NO₅. The theoretical monoisotopic mass, calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O), is 239.0794 Da. An experimental HRMS measurement would aim to match this value within a very narrow tolerance, typically less than 5 parts per million (ppm). Confirmation of this exact mass provides unequivocal evidence for the compound's elemental formula, distinguishing it from any potential isomers or other compounds with the same integer mass.

Table 2: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₅ |

| Theoretical Monoisotopic Mass | 239.0794 Da |

| Typical HRMS Tolerance | < 5 ppm |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which induces electronic transitions between molecular orbitals. libretexts.org It is particularly useful for analyzing compounds with chromophores, such as conjugated π-systems. tanta.edu.eg

Electronic Transitions and Conjugation Effects

The structure of this compound contains several features that give rise to a characteristic UV-Vis spectrum. The primary chromophore is the nitrobenzene (B124822) system, which is in conjugation with the carbonyl group of the ester. This extended conjugated system allows for π→π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. libretexts.org These transitions are typically high-intensity and are expected to be the dominant feature in the spectrum. libretexts.orgtanta.edu.eg

The two ethoxy groups and the oxygen atoms of the ester and nitro functionalities possess non-bonding electrons (n-electrons). These can undergo lower-energy n→π* transitions, where an electron from a non-bonding orbital is promoted to a π* antibonding orbital. libretexts.org These transitions are "symmetry forbidden" and thus result in much weaker absorption bands, often appearing as shoulders on the more intense π→π* peaks. elte.hu

The ethoxy group at the 4-position acts as an auxochrome, a substituent that modifies the absorption of a chromophore. As an electron-donating group, it can push electron density into the aromatic ring, which tends to shift the absorption maximum (λmax) to a longer wavelength (a bathochromic or "red" shift). tanta.edu.eg For related nitrobenzoate compounds, absorption maxima are often observed in the 250-300 nm range. rsc.org

Quantitative Analysis in Research Contexts

UV-Vis spectroscopy is a powerful tool for the quantitative determination of a compound's concentration in solution, governed by the Beer-Lambert Law. This law states that for a given wavelength, the absorbance of a sample is directly proportional to its concentration and the path length of the light through the sample.

In a research context, a quantitative method for this compound would involve:

Selection of λmax: The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity and minimize interference.

Preparation of Standards: A series of solutions with precisely known concentrations of the purified compound are prepared.

Generation of a Calibration Curve: The absorbance of each standard solution is measured at the selected λmax, and the results are plotted as absorbance versus concentration. This should yield a linear relationship.

Analysis of Unknown Sample: The absorbance of a sample with an unknown concentration is measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

This method is frequently used in conjunction with techniques like High-Performance Liquid Chromatography (HPLC), where a UV detector monitors the effluent from the column at a fixed wavelength to quantify the analyte. jocpr.com

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unambiguous proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

As of this writing, a search of public crystallographic databases, such as the Cambridge Structural Database (CSD), does not yield a deposited crystal structure for this compound.

However, were a single-crystal X-ray diffraction study to be performed, it would provide invaluable data, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the planarity of the benzene (B151609) ring and the spatial orientation of the ethyl ester, ethoxy, and nitro substituents. For instance, it would reveal the dihedral angle between the plane of the nitro group and the plane of the benzene ring, which is often slightly twisted in similar structures. nih.gov

Crystal Packing: Information on how individual molecules arrange themselves in the crystal lattice. This includes identifying and quantifying intermolecular forces such as C-H···O hydrogen bonds, dipole-dipole interactions, and van der Waals forces that stabilize the solid-state structure.

Lattice Parameters: The dimensions of the unit cell (the basic repeating unit of the crystal) and the crystal system (e.g., monoclinic, orthorhombic), as has been determined for closely related molecules. nih.govresearchgate.net

This technique remains the gold standard for absolute structure elucidation in the solid state.

Determination of Solid-State Molecular Structure and Stereochemistry

The determination of the precise three-dimensional arrangement of atoms in the solid state for this compound through techniques such as single-crystal X-ray diffraction has not been reported in available scientific literature. Consequently, detailed crystallographic data, which would include unit cell dimensions, space group, and precise atomic coordinates, are not available.

Without experimental structural data, a definitive analysis of the compound's stereochemistry in the solid state, including conformational details of the ethoxy and nitrobenzoate moieties, cannot be conducted. While computational modeling could provide theoretical insights into the molecule's preferred conformation, such studies specific to this compound were not found in the surveyed literature.

Analysis of Crystal Packing and Intermolecular Interactions

An analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, is contingent on the availability of crystallographic data. As no such data has been published for this compound, a detailed discussion of its crystal lattice and the forces governing its assembly in the solid state is not possible at this time. Studies on closely related nitrobenzoate and ethoxybenzoate derivatives have been conducted, but in the absence of specific data for the title compound, any extrapolation would be speculative.

Computational and Theoretical Chemistry Studies of Ethyl 4 Ethoxy 2 Nitrobenzoate

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical reactivity, polarity, and spectroscopic properties. Computational methods provide a detailed description of the electronic structure.

Frontier Molecular Orbital (FMO) theory is a central concept in predicting chemical reactivity. schrodinger.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. schrodinger.com

For Ethyl 4-ethoxy-2-nitrobenzoate, the ethoxy group acts as an electron-donating group, while the nitro and ester groups are strongly electron-withdrawing. This electronic profile dictates the localization of the FMOs. The HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the ethoxy group. Conversely, the LUMO is predicted to be centered on the electron-deficient nitro group and the adjacent aromatic carbons. acs.orgresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as less energy is required for electronic excitation. schrodinger.com Computational studies on similar nitroaromatic compounds can provide an estimate for these energy values. thaiscience.infojlu.edu.cn

Table 2: Predicted Frontier Molecular Orbital Properties for this compound Note: The following data are predictive values based on DFT calculations of analogous substituted nitroaromatic compounds.

| Parameter | Predicted Value (eV) | Implication |

| E(HOMO) | ~ -7.0 eV | Corresponds to ionization potential; ability to donate electrons. |

| E(LUMO) | ~ -2.5 eV | Corresponds to electron affinity; ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates high kinetic stability and moderate reactivity. |

The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites. walisongo.ac.id Different potential values are represented by colors: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.id

For this compound, the MEP map is expected to show significant negative potential (red/yellow) localized around the highly electronegative oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. These are the primary sites for interaction with electrophiles. Regions of positive potential (blue) would be found near the hydrogen atoms of the aromatic ring and the ethyl groups, indicating their susceptibility to nucleophilic interaction.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, which helps in the structural elucidation of compounds.

DFT calculations can be used to predict various spectroscopic parameters, providing theoretical spectra that can be compared with experimental results for validation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C). liverpool.ac.uk This method has shown good agreement with experimental values for a wide range of organic molecules. nih.govresearchgate.net

Furthermore, the calculation of harmonic vibrational frequencies can be used to predict the Infrared (IR) spectrum of the molecule. koreascience.kr The predicted frequencies correspond to the stretching and bending modes of the various functional groups, such as the characteristic stretches for the C=O (ester), N-O (nitro), and C-O (ether) bonds.

Table 3: Overview of Predictable Spectroscopic Data via Computational Methods

| Spectroscopic Technique | Predicted Parameters | Common Computational Method |

| NMR Spectroscopy | ¹H and ¹³C Chemical Shifts (δ) | DFT with GIAO |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (Harmonic Frequency Analysis) |

| UV-Visible Spectroscopy | Electronic Transitions (λ_max) | Time-Dependent DFT (TD-DFT) |

Calculated NMR Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. imist.ma This method, often employed with Density Functional Theory (DFT), provides theoretical chemical shifts for ¹H and ¹³C nuclei that can be compared with experimental data to confirm molecular structures. imist.ma

For this compound, the GIAO method would be used to predict the chemical shifts of the various hydrogen and carbon atoms in the molecule. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. imist.ma For instance, the B3LYP functional with a 6-311G(d,p) basis set is a common choice that provides a good balance between accuracy and computational cost. science.gov

The calculated shifts would be compared to experimental values, which for similar benzoate (B1203000) derivatives, show distinct signals for the aromatic protons, the ethyl ester protons, and the ethoxy group protons. rsc.org The correlation between the theoretical and experimental data helps in the definitive assignment of the spectral peaks.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) This table is illustrative and based on typical values for similar structures, as specific GIAO calculations for this compound are not available.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 115 - 135 |

| O-CH₂ (ester) | ~4.4 | ~62 |

| CH₃ (ester) | ~1.4 | ~14 |

| O-CH₂ (ethoxy) | ~4.1 | ~64 |

| CH₃ (ethoxy) | ~1.4 | ~15 |

| C=O (ester) | - | ~165 |

| C-NO₂ | - | ~148 |

| C-O (ethoxy) | - | ~155 |

Simulated IR and Raman Spectra for Vibrational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and understanding the vibrational modes of a molecule. scirp.org Computational simulations of these spectra using methods like DFT can aid in the assignment of experimental bands. arxiv.org

For this compound, a vibrational analysis would reveal characteristic frequencies for its functional groups. The simulation would calculate the harmonic vibrational frequencies and their corresponding IR and Raman intensities. nepjol.info

Key Vibrational Modes for this compound:

C=O Stretch: A strong band in the IR spectrum, typically around 1720 cm⁻¹, corresponding to the ester carbonyl group.

NO₂ Stretches: Asymmetric and symmetric stretching vibrations of the nitro group, usually appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

C-O Stretches: Vibrations from the ester and ether linkages, found in the 1250-1000 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Table 2: Simulated Vibrational Frequencies (Illustrative) This table is illustrative and based on characteristic frequencies for the functional groups present.

| Vibrational Mode | Simulated Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |

| C=O Stretch (Ester) | 1725 - 1705 | Strong | Medium |

| Aromatic C=C Stretch | 1610 - 1580 | Medium | Strong |

| NO₂ Asymmetric Stretch | 1540 - 1520 | Strong | Medium |

| NO₂ Symmetric Stretch | 1360 - 1340 | Strong | Strong |

| C-O-C Stretch (Ether & Ester) | 1280 - 1050 | Strong | Medium |

Reaction Mechanism Modeling

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including identifying transition states and calculating energy barriers.

For a reaction involving this compound, such as nucleophilic aromatic substitution or reduction of the nitro group, computational methods can be used to map the entire reaction pathway. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition state connecting them.

The process typically starts with an initial guess for the transition state structure, which is then optimized using algorithms designed to find saddle points on the potential energy surface. Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it connects the desired reactants and products.

The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. It is a crucial parameter that determines the reaction rate. DFT calculations are commonly used to compute the energies of the stationary points along the reaction coordinate, from which the activation energy can be derived.

Intermolecular Interactions and Aggregation Studies

The way molecules interact with each other in the solid state and in solution is governed by non-covalent interactions.

Although this compound does not have strong hydrogen bond donors, the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules, weak C-H···O hydrogen bonds could form.

More significantly, the aromatic ring of this compound can participate in π-π stacking interactions. smolecule.com These interactions, where the electron-rich π systems of adjacent aromatic rings align, are important in determining the crystal packing of the molecule. The presence of the electron-withdrawing nitro group and the electron-donating ethoxy group on the benzene ring will influence the nature and strength of these stacking interactions. Computational analysis can quantify the energy of these interactions and predict the preferred packing arrangements in the solid state.

Applications As a Chemical Intermediate and Synthetic Building Block

Precursor in the Synthesis of Functionalized Aromatic Compounds

Ethyl 4-ethoxy-2-nitrobenzoate is a versatile precursor for synthesizing a variety of functionalized aromatic compounds. The substituents on the benzene (B151609) ring can either be modified or can direct the introduction of new functional groups onto the ring.

The primary transformations involve the reduction of the nitro group and the hydrolysis or amidation of the ester. The nitro group is highly susceptible to reduction under various conditions, most commonly through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), to yield the corresponding aniline (B41778) derivative, ethyl 4-amino-2-ethoxybenzoate. This transformation is crucial as it introduces a nucleophilic amino group, which opens up a vast array of subsequent reactions such as diazotization, acylation, and condensation.

The electron-donating amino group in the resulting product strongly influences the reactivity of the aromatic ring, while the ortho-relationship between the new amino group and the ester can facilitate intramolecular interactions and cyclization reactions. The ester group itself can be hydrolyzed to the corresponding carboxylic acid, 4-ethoxy-2-nitrobenzoic acid, which can then participate in reactions typical of carboxylic acids. The strategic placement of the ethoxy and nitro groups also influences the regioselectivity of further electrophilic aromatic substitution reactions.

Table 1: Key Transformations of this compound Functional Groups

| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group | Significance |

| Nitro (-NO₂) | Reduction | H₂, Pd/C; SnCl₂, HCl | Amino (-NH₂) | Introduces a versatile nucleophilic group for further synthesis. |

| Ethyl Ester (-COOEt) | Hydrolysis | NaOH, H₂O/EtOH | Carboxylic Acid (-COOH) | Forms the parent acid for salt formation or other acid-specific reactions. |

| Ethyl Ester (-COOEt) | Aminolysis | R-NH₂, Heat | Amide (-CONHR) | Creates amide derivatives with potential biological activity. |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides) | Substituted Benzene | The nitro group activates the ring for substitution reactions. |

Role in the Construction of Heterocyclic Systems

The functional group array of this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and materials.

The synthesis of nitrogen-containing heterocycles is a prominent application of this building block. kit.edu The reduction of the nitro group to an amine is typically the first step, yielding a 1,2-amino-ester substituted benzene ring. This ortho-amino ester is a classic precursor for the synthesis of various heterocycles. For instance, derivatives of this compound can be used to create triazole rings. In a related example, a derivative of ethyl 4-ethoxy-3-nitrobenzoate was converted into a dithiocarbamate, which then underwent cyclization to produce a 4-amino-5-(substituted phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. ugm.ac.id Furthermore, the general class of nitro-alkenes, related to derivatives of this compound, can undergo zinc-catalyzed [4+2] cycloaddition reactions to form medicinally valuable piperidines. mountainscholar.org

This compound is particularly useful for constructing fused heterocyclic systems, where a new ring is built onto the existing benzene ring. The synthesis of quinolines, benzoxazines, and benzothiazines often relies on precursors with similar substitution patterns.

A general strategy involves the initial reduction of the nitro group to an amine. The resulting ortho-aminobenzoate derivative can then react with appropriate reagents to form a fused ring. For example, reductive cyclization of a related 2-nitrobenzoate (B253500) derivative with iron in acetic acid has been used to synthesize 3-oxo-3,4-dihydro-2H-benzo[b] kit.eduoxazine systems. nih.gov Similarly, reaction with sulfonamides can lead to the formation of 2,1-benzothiazine derivatives. vulcanchem.com The synthesis of fused pyrimidine (B1678525) systems is another area where such precursors are valuable. derpharmachemica.com

Table 2: Examples of Fused Heterocyclic Systems from Nitrobenzoate Precursors

| Precursor Type | Key Reaction | Fused Ring System | Potential Application Area |

| ortho-Nitro Ester | Reductive Cyclization | Benzoxazinone | PARP1 Inhibitors. nih.gov |

| ortho-Nitro Ester | Reduction, Cyclization with Sulfonamides | Benzothiazine | Pharmaceutical intermediates. vulcanchem.com |

| ortho-Amino Ester | Condensation with β-diketones | Quinolone | Antibacterials |

| ortho-Nitro Thiophenol | Cyclization | Benzothiazole | Anticancer agents. science.gov |

Preparation of Complex Organic Molecules through Multi-Step Synthesis

The utility of this compound extends to its role in longer, multi-step synthetic sequences to produce complex target molecules. Its pre-installed functional groups allow for controlled, sequential reactions.

While specific cascade reactions starting directly from this compound are not extensively documented, its derivatives are suitable substrates for such processes. Cascade or domino reactions, where multiple bonds are formed in a single operation without isolating intermediates, are highly efficient. For example, related bifunctional compounds like 2-mercaptobenzaldehydes can participate in organocatalytic domino sulfa-Michael/aldol reactions to asymmetrically synthesize complex thiochromane derivatives. acs.org A derivative of this compound, after conversion of the nitro and ester groups, could be designed to undergo similar domino reactions to rapidly build molecular complexity.